molecular formula C16H26IN3O6S B029813 N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide CAS No. 162240-57-5

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide

Cat. No.: B029813
CAS No.: 162240-57-5
M. Wt: 515.4 g/mol
InChI Key: CQVZBTBSURUDKC-YDALLXLXSA-M
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Description

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide is a derivative of ergothioneine, a naturally occurring amino acid with potent antioxidant properties. This compound is synthesized to enhance the stability and bioavailability of ergothioneine, making it a valuable candidate for various scientific and industrial applications.

Mechanism of Action

Target of Action

The primary target of this compound is the large solute carrier 22A member 4 (SLC22A4), a membrane transporter expressed on the apical membrane of the small intestine . This transporter is responsible for the absorption and renal reabsorption of the compound from the diet .

Mode of Action

The compound interacts with its target, the SLC22A4 transporter, to facilitate its absorption into the body . Once absorbed, it exhibits potent antioxidant activities, capable of scavenging a diverse range of reactive oxygen and nitrogen species . It also has metal chelation properties .

Biochemical Pathways

The compound is predicted to directly regulate the activity of nuclear factor erythroid 2-related factor 2 (Nrf2), a key regulator of the cellular response to oxidative stress . By modulating the Nrf2 pathway, it can enhance the body’s antioxidant defenses .

Pharmacokinetics

The compound is rapidly absorbed and largely retained by the body, with large increases in plasma levels observed after intake . It is primarily acquired from the diet through the pH-dependent activity of the SLC22A4 transporter . The compound is avidly absorbed and retained from the diet in both animals and humans .

Result of Action

The compound’s antioxidant and cytoprotective activities can help protect the body against oxidative stress, damage, and inflammation . In humans, high plasma levels of the compound have been associated with significantly reduced cardiovascular mortality and overall mortality risks .

Action Environment

Environmental factors such as diet can influence the action, efficacy, and stability of the compound. For instance, the compound is found in high amounts in mushrooms and fermented foods . Therefore, dietary intake of these foods can increase the body’s levels of the compound and enhance its antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide typically involves the following steps:

    Protection of the amino group: The amino group of ergothioneine is protected using ethoxycarbonyl chloride under basic conditions to form N-ethoxycarbonyl ergothioneine.

    Esterification: The carboxyl group is esterified using methanol and a suitable catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can reverse the oxidation of the sulfur atom, restoring the thiol group.

    Substitution: The iodide ion can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other peroxides under mild conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides in the presence of a suitable base.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Restored thiol group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide has several scientific research applications:

    Chemistry: Used as a precursor for the synthesis of other ergothioneine derivatives.

    Biology: Studied for its antioxidant properties and potential protective effects against oxidative stress.

    Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cardiovascular diseases, and other conditions associated with oxidative stress.

    Industry: Utilized in the formulation of cosmetics and dietary supplements due to its antioxidant properties.

Comparison with Similar Compounds

    Ergothioneine: The parent compound with similar antioxidant properties.

    Selenoneine: A selenium analog of ergothioneine with enhanced antioxidant potential.

    Ovothiol: Another sulfur-containing histidine derivative with antioxidant properties.

Uniqueness: N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide is unique due to its enhanced stability and bioavailability compared to ergothioneine. The presence of ethoxycarbonyl and methyl ester groups improves its solubility and cellular uptake, making it more effective in various applications.

Properties

IUPAC Name

[(2S)-3-(1-ethoxycarbonyl-2-ethoxycarbonylsulfanylimidazol-4-yl)-1-methoxy-1-oxopropan-2-yl]-trimethylazanium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N3O6S.HI/c1-7-24-15(21)18-10-11(17-14(18)26-16(22)25-8-2)9-12(13(20)23-6)19(3,4)5;/h10,12H,7-9H2,1-6H3;1H/q+1;/p-1/t12-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVZBTBSURUDKC-YDALLXLXSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)CC(C(=O)OC)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1C=C(N=C1SC(=O)OCC)C[C@@H](C(=O)OC)[N+](C)(C)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26IN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40434406
Record name N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162240-57-5
Record name N(Im)-Ethoxycarbonyl-S-ethoxycarbonyl L-Ergothioneine Methyl Ester Iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40434406
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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